N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide
Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide is a chemical compound that belongs to the class of amides It features a pyrrolidinone ring attached to a propyl chain, which is further connected to a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a halogenated propyl compound reacts with the pyrrolidinone ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate compound with a phenylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, Lewis acids or bases, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl or pyrrolidinone rings.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and phenylbutanamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
- N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- 2-(2-Oxo-1-pyrrolidinyl)-N-[3-(2,2,4,6-tetramethyl-1-piperidinyl)propyl]acetamide
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring with a phenylbutanamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-15(14-8-4-3-5-9-14)17(21)18-11-7-13-19-12-6-10-16(19)20/h3-5,8-9,15H,2,6-7,10-13H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWIJJZHMQBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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